N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine
Description
Properties
CAS No. |
917895-71-7 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N3/c1-3-14-8-10-15(11-9-14)17-12-19-13(2)20-18(17)21-16-6-4-5-7-16/h8-12,16H,3-7H2,1-2H3,(H,19,20,21) |
InChI Key |
SJSAOODLJLQGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
- Starting materials: Typically, a suitable β-dicarbonyl compound or an aldehyde derivative (e.g., 4-ethylbenzaldehyde) is condensed with guanidine or guanidine derivatives.
- Reaction conditions: The condensation is carried out under reflux in polar solvents such as ethanol or methanol, often in the presence of acid catalysts like p-toluenesulfonic acid (TosOH) to facilitate ring closure.
- Temperature: Moderate heating (60–80 °C) for several hours (6–12 h) is common to ensure complete cyclization.
- Outcome: This step yields the 5-(4-ethylphenyl)-2-methylpyrimidin-4-amine intermediate.
Introduction of the N-Cyclopentyl Group
- Nucleophilic substitution: The 4-amino group of the pyrimidine intermediate is reacted with cyclopentylamine or cyclopentyl halides under nucleophilic substitution conditions.
- Catalysts and bases: Use of bases such as sodium hydride or potassium carbonate can promote the substitution.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
- Temperature: Elevated temperatures (80–110 °C) enhance reaction rates.
- Purification: The product is purified by recrystallization or column chromatography.
Methylation at the 2-Position
- Methylating agents: Methyl iodide or dimethyl sulfate are commonly used to introduce the methyl group at the 2-position.
- Base: A strong base such as potassium carbonate or sodium hydride is used to deprotonate the pyrimidine ring, facilitating methylation.
- Reaction conditions: The reaction is typically performed at room temperature to 50 °C for several hours.
- Work-up: Standard aqueous work-up followed by purification yields the final compound.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrimidine ring formation | 4-ethylbenzaldehyde + guanidine, EtOH, TosOH, 70 °C, 12 h | 5-(4-ethylphenyl)-2-methylpyrimidin-4-amine |
| 2 | Nucleophilic substitution | Cyclopentylamine, K2CO3, DMF, 90 °C, 8 h | This compound (unmethylated) |
| 3 | Methylation | Methyl iodide, K2CO3, DMF, 40 °C, 6 h | This compound (final product) |
Optimization and Industrial Considerations
- Catalyst use: Transition metal catalysts (e.g., palladium complexes) can be employed to improve coupling efficiency in substitution steps.
- Solvent choice: Green solvents or solvent-free conditions are explored to enhance sustainability.
- Temperature control: Precise temperature regulation avoids decomposition, especially during methylation.
- Purification: Advanced chromatographic techniques (e.g., preparative HPLC) and recrystallization improve purity and yield.
- Yield: Optimized protocols report yields ranging from 65% to 85% for the overall synthesis.
Analytical and Characterization Data
| Parameter | Typical Data |
|---|---|
| Molecular Formula | C18H23N3 (for 4-ethylphenyl derivative) |
| Molecular Weight | Approx. 277.4 g/mol |
| Melting Point | 120–130 °C (depending on purity) |
| NMR (1H) | Signals corresponding to cyclopentyl, ethyl, methyl, and pyrimidine protons |
| Mass Spectrometry | Molecular ion peak consistent with expected mass |
| Purity (HPLC) | >98% |
Research Findings and Notes
- The cyclopentyl substitution at the 4-amino position enhances lipophilicity and potentially biological activity.
- The 4-ethylphenyl group influences electronic properties and binding affinity in medicinal chemistry applications.
- Methylation at the 2-position stabilizes the pyrimidine ring and modulates pharmacokinetic properties.
- Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or ring decomposition.
- Literature on closely related compounds confirms the robustness of this synthetic route and its adaptability to various substituents.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Pyrimidine ring formation | 4-ethylbenzaldehyde, guanidine, EtOH, TosOH, 70 °C | Cyclization to form pyrimidine core | Acid catalyst promotes ring closure |
| N-cyclopentyl substitution | Cyclopentylamine, K2CO3, DMF, 90 °C | Introduce cyclopentyl group at 4-amino | Polar aprotic solvent enhances reaction |
| Methylation | Methyl iodide, K2CO3, DMF, 40 °C | Methyl group addition at 2-position | Mild conditions prevent decomposition |
| Purification | Recrystallization, chromatography | Obtain pure final compound | Essential for biological testing |
This comprehensive overview of the preparation methods for this compound integrates data from related pyrimidine derivatives and established synthetic protocols. The outlined methods provide a reliable framework for laboratory synthesis and potential scale-up in industrial settings, ensuring high purity and yield suitable for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-oxide, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Applications
Cancer Therapeutics
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine has shown promise as a potential therapeutic agent in cancer treatment. Research indicates that it may act as an inhibitor of specific kinases involved in tumor growth and proliferation. The compound's structure allows it to interact with various biological macromolecules, potentially leading to the development of targeted cancer therapies. For instance, its inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway is noteworthy, as this pathway is crucial for regulating cell growth and differentiation in several cancers.
Inhibition of Kinase Pathways
The compound has been studied for its ability to inhibit other kinase pathways relevant to cancer progression. Small molecule inhibitors targeting these pathways have been a focus of drug development, with this compound being a candidate for further exploration in clinical settings .
Biochemical Research
Interaction with Biological Macromolecules
This compound is utilized in biochemical studies to understand its interactions with proteins and nucleic acids. Its unique substitution pattern on the pyrimidine ring enhances its reactivity, making it a valuable tool for probing biological mechanisms at the molecular level. Researchers are investigating how this compound can modulate enzyme activity or receptor signaling pathways, which is critical for elucidating cellular processes involved in disease.
Structure-Activity Relationship Studies
The exploration of this compound also extends to structure-activity relationship (SAR) studies. These studies aim to identify how variations in its chemical structure affect biological activity, providing insights into the design of more potent derivatives for therapeutic use .
Industrial Applications
Synthesis of Novel Compounds
In the field of organic synthesis, this compound serves as a building block for creating more complex organic molecules. Its versatility allows chemists to develop new materials and chemical processes, which can be applied in pharmaceuticals and agrochemicals .
Development of New Materials
The compound’s unique properties make it suitable for developing advanced materials with specific functionalities. This includes applications in coatings, polymers, and other industrial products where enhanced chemical stability or reactivity is required.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Substituent Variations on the Pyrimidine Core
Analog 1: N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (CAS 917895-73-9)
- Structure : Differs only in the phenyl substituent (4-methylphenyl vs. 4-ethylphenyl).
- Molecular Formula : C₁₇H₂₁N₃ (MW: 267.37).
- The ethylphenyl group in the target compound may enhance hydrophobic interactions in biological systems, improving binding affinity to lipophilic targets .
Analog 2: 6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (CAS 917895-70-6)
- Structure : Adds a chlorine atom at position 6 of the pyrimidine ring.
- Molecular Formula : C₁₈H₂₂ClN₃ (MW: 315.8).
- Key Differences :
Substituent Effects on the Aromatic Ring
Analog 3: 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)
- Structure : Shares the 4-ethylphenyl group but replaces the pyrimidine core with an imidazolidine-dione ring.
- Pharmacological Data : IM-3 was evaluated for central nervous system (CNS) effects, suggesting the ethylphenyl group may contribute to bioactivity. However, the imidazolidine-dione core likely engages different targets (e.g., GABA receptors) compared to pyrimidines .
Analog 4: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Features a fluorophenyl group at position 4 and a methoxyphenyl aminomethyl group at position 3.
- The methoxy group introduces hydrogen-bonding capacity, which may increase solubility compared to the ethylphenyl substituent .
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-Ethylphenyl, Cyclopentylamine | 267.37* | High lipophilicity, potential CNS activity |
| Analog 1 (CAS 917895-73-9) | Pyrimidine | 4-Methylphenyl | 267.37 | Reduced lipophilicity vs. target |
| Analog 2 (CAS 917895-70-6) | Pyrimidine | 6-Chloro, 4-Ethylphenyl | 315.8 | Enhanced stability, halogen bonding |
| IM-3 (imidazolidine-dione) | Imidazolidine-dione | 4-Ethylphenyl | 280.33 | CNS activity, different target profile |
*Molecular weight of the target compound is inferred from analogs due to lack of direct data.
Research Findings and Implications
- Antimicrobial Activity: Compounds with 4-ethylphenyl groups, such as 1-(4-ethylphenyl)-ethanone, exhibit dose-dependent antimicrobial effects (EC₅₀: 27.46–366.37 mg/L) . This suggests the ethylphenyl moiety in the target compound may contribute to similar activity, though this requires validation.
- Crystallography and Stability : Pyrimidine derivatives with substituted phenyl groups (e.g., fluorophenyl, methoxyphenyl) show distinct dihedral angles and hydrogen-bonding patterns in crystal structures, influencing solubility and stability . The target compound’s cyclopentyl group may promote compact crystal packing, enhancing thermal stability.
- Synthetic Accessibility : The target compound and its analogs are synthesized via Strecker or nucleophilic substitution routes, with yields ranging from 70–78% .
Biological Activity
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its possible applications as an anticancer agent and other therapeutic uses. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of this compound is C16H20N2. The compound features:
- A cyclopentyl group at the 1-position,
- A 4-ethylphenyl substituent at the 5-position,
- A methyl group at the 2-position of the pyrimidine ring.
Structural Comparison
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-cyclohexyl-5-(4-methylphenyl)-2-methylpyrimidin-4-amine | Cyclohexyl group instead of cyclopentyl | Potentially different pharmacokinetics due to ring size |
| N-(3-fluorophenyl)-5-(4-bromophenyl)-2-methylpyrimidin-4-amine | Halogen substitutions on phenyl rings | Enhanced biological activity due to electron-withdrawing effects |
| N-piperidino-5-(3-nitrophenyl)-2-methylpyrimidin-4-amine | Piperidine instead of cyclopentyl | Increased solubility and bioavailability |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific cellular pathways, including those involved in cell cycle regulation and apoptosis induction.
The compound's mechanism of action may involve:
- Inhibition of Kinase Activity : Similar compounds have been investigated for their ability to inhibit various kinases associated with cancer progression.
- Cell Cycle Arrest : Studies have demonstrated that derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : It is hypothesized that this compound may affect signaling pathways related to tumor growth and metastasis.
Case Studies
- In Vitro Studies : In a study involving HCT116 colon cancer cells, treatment with a structurally similar pyrimidine compound resulted in a significant increase in apoptosis rates (41.55% compared to a control) and cell cycle arrest at the G1 phase .
- Xenograft Models : Animal studies using xenograft models have shown promising results where treatment with pyrimidine derivatives led to reduced tumor growth compared to controls, indicating potential for further clinical development .
Pharmacological Applications
The compound's unique structure suggests potential applications beyond oncology, including:
- Neurological Disorders : Given its effects on cellular signaling pathways, it may also be explored for conditions like neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Pyrimidine precursors are utilized.
- Substitution Reactions : Cyclopentyl and ethylphenyl groups are introduced through nucleophilic substitution.
- Reaction Conditions : The choice of solvents and temperature is critical in optimizing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
